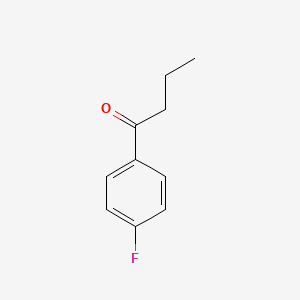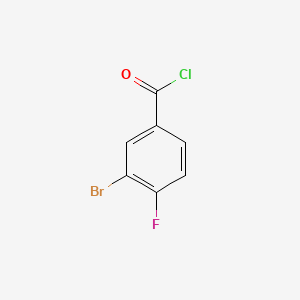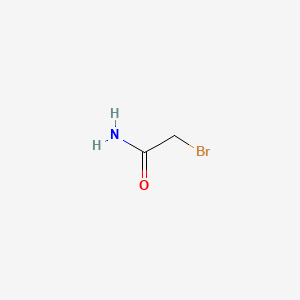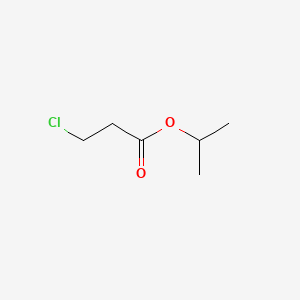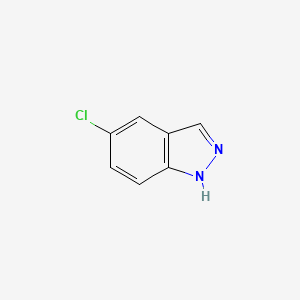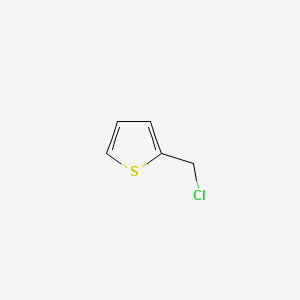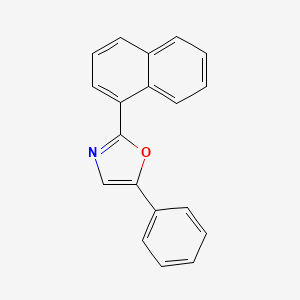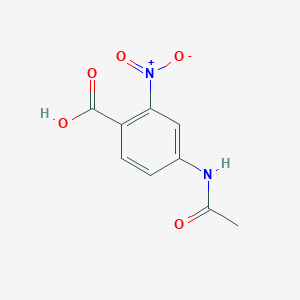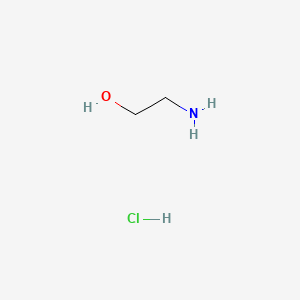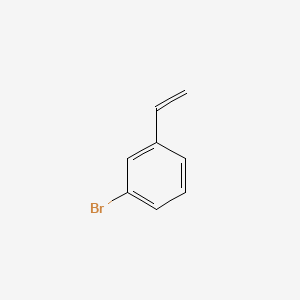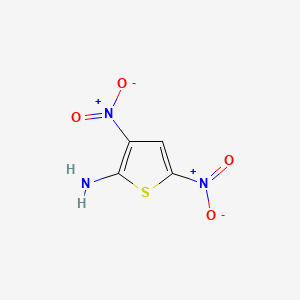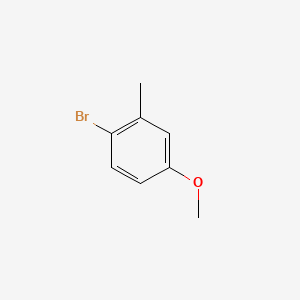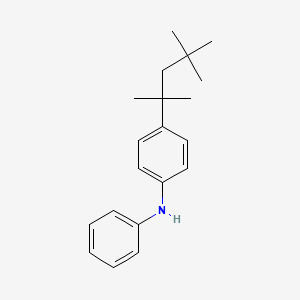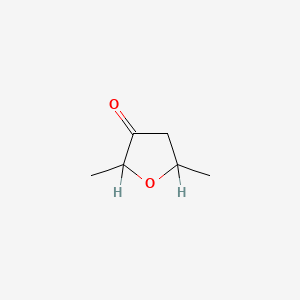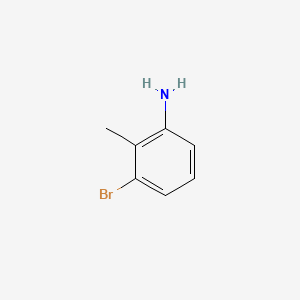
3-Bromo-2-methylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-2-methylaniline derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For example, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized in considerable yields through Suzuki cross-coupling reactions, demonstrating the efficacy of this method in producing derivatives with different functional groups (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure and properties of 3-Bromo-2-methylaniline derivatives have been investigated using density functional theory (DFT). These studies provide insights into the frontier molecular orbitals, molecular electrostatic potential, and reactivity descriptors, offering a deeper understanding of the electronic structure and reactivity of these compounds (Rizwan et al., 2021).
Chemical Reactions and Properties
3-Bromo-2-methylaniline participates in various chemical reactions, serving as a versatile precursor for the synthesis of different organic compounds. The palladium-catalyzed intramolecular arylation of 3-(2-bromophenylamino)quinolines under microwave irradiation is an example of a reaction utilizing 3-Bromo-2-methylaniline, leading to the formation of D-ring substituted 5-methyl-5H-indolo[2,3-c]quinolines (Hostyn et al., 2006).
Physical Properties Analysis
The physical properties of 3-Bromo-2-methylaniline and its derivatives, such as melting and boiling points, solubility, and stability, are crucial for their application in synthesis and material science. However, specific studies focusing on the comprehensive physical properties analysis of 3-Bromo-2-methylaniline were not identified in the search results. Typically, these properties would be determined experimentally under various conditions to understand the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 3-Bromo-2-methylaniline, including its reactivity with other compounds, stability under different chemical conditions, and functional group transformations, are essential for its application in organic synthesis. For instance, its ability to undergo palladium-catalyzed reactions to form complex molecules illustrates its reactivity and utility as a building block in organic chemistry (Hostyn et al., 2006).
Wissenschaftliche Forschungsanwendungen
1. Preparation of 3,4-dibromo-2-methylaniline
- Application Summary: 3-Bromo-2-methylaniline is used as a starting material in the synthesis of 3,4-dibromo-2-methylaniline .
- Results or Outcomes: The outcome of this reaction would be the formation of 3,4-dibromo-2-methylaniline .
2. Synthesis of Tröger’s Base Derivative
- Application Summary: 3-Bromo-2-methylaniline can be used in the preparation of a racemic derivative of Tröger’s base .
- Results or Outcomes: The result would be the formation of a racemic derivative of Tröger’s base .
3. Synthesis of 4-bromo-1H-indazole
- Application Summary: 3-Bromo-2-methylaniline is used in the synthesis of 4-bromo-1H-indazole .
- Results or Outcomes: The result would be the formation of 4-bromo-1H-indazole .
4. Synthesis of Novel Pyrimidine Analogs
- Application Summary: 3-Bromo-2-methylaniline has been used in the synthesis of novel pyrimidine analogs, which are highly selective, non-covalent BTK inhibitors . BTK is a promising target for the treatment of multiple diseases such as B cell malignances, asthma, and rheumatoid arthritis .
- Results or Outcomes: These compounds demonstrated higher affinity to an unactivated conformation of BTK that resulted in excellent kinase selectivity and showed good oral bioavailability in mice, and significantly inhibited the PCA reaction in mice .
5. Synthesis of Sphingosine-1-phosphate‑1 Receptor Agonists
- Application Summary: 3-Bromo-2-methylaniline has been used in the synthesis of sphingosine-1-phosphate‑1 receptor agonists .
- Results or Outcomes: Despite their significant differences in volumes of distribution compared with the acidic analogues, compounds showing maximal lymphopenia at 1 mg/kg were obtained .
6. Synthesis of BMS-986142
- Application Summary: 3-Bromo-2-methylaniline has been used in the synthesis of (BMS-986142), which is a reversible inhibitor of bruton’s tyrosine kinase (BTK) conformationally constrained by two locked atropisomers .
- Results or Outcomes: It was found that two atropisomeric centers were rotationally locked to provide a single, stable atropisomer, resulting in enhanced potency and selectivity as well as a reduction in safety liabilities .
7. Synthesis of Substituted Aniline Products
- Application Summary: 3-Bromo-2-methylaniline is an important organic intermediate (building block) to synthetize substituted aniline products .
- Results or Outcomes: The result would be the formation of various substituted aniline products .
8. Synthesis of Racemic 3,9-Dibromo-4,10-Dimethyl-6H,12H,5,11-Methanodibenzodiazocine
- Application Summary: 3-Bromo-2-methylaniline may be used in the preparation of racemic 3,9-dibromo-4,10-dimethyl-6H,12H,5,11-methanodibenzodiazocine .
- Results or Outcomes: The result would be the formation of racemic 3,9-dibromo-4,10-dimethyl-6H,12H,5,11-methanodibenzodiazocine .
9. Synthesis of 4-Bromo-1H-Indazole
Safety And Hazards
3-Bromo-2-methylaniline is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-bromo-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILVSKMKMOJHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203792 | |
| Record name | 3-Bromo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methylaniline | |
CAS RN |
55289-36-6 | |
| Record name | 3-Bromo-2-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55289-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-o-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055289366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-o-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMO-O-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM496N698A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



